Balanced Dual Inhibition vs. Selective Inhibitors
Wee 1/Chk1 Inhibitor (CAS 1177150-89-8) exhibits balanced dual inhibition of both Wee1 and Chk1 kinases, with IC50 values of 97 nM for Wee1 and 47 nM for Chk1 . In contrast, the clinical-stage selective Wee1 inhibitor MK-1775 (Adavosertib) displays an IC50 of 5.2 nM against Wee1 but is not a Chk1 inhibitor, while the selective Chk1 inhibitor CCT245737 shows an IC50 of 1.3 nM against Chk1 with negligible Wee1 activity [1]. The dual inhibitor's balanced profile enables simultaneous interrogation of both kinases within a single experimental system, eliminating the need for combination treatments and reducing confounding variables introduced by multi-agent dosing.
MK-1775: Wee1 IC50 5.2 nM (no Chk1)
CCT245737: Chk1 IC50 1.3 nM (no Wee1)
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Wee1 IC50 = 97 nM; Chk1 IC50 = 47 nM |
| Comparator Or Baseline | MK-1775 (Adavosertib): Wee1 IC50 = 5.2 nM, Chk1 IC50 not reported (selective Wee1 inhibitor); CCT245737: Chk1 IC50 = 1.3 nM, Wee1 IC50 not reported (selective Chk1 inhibitor) |
| Quantified Difference | Target compound provides balanced dual inhibition at 47-97 nM, while comparators are highly selective for a single kinase. |
| Conditions | Biochemical kinase inhibition assays; ATP-competitive inhibition mechanism. |
Why This Matters
This balanced dual inhibition profile enables researchers to study the combined roles of Wee1 and Chk1 in cell cycle regulation and DNA damage response without the complexity of combination dosing, streamlining experimental design and improving data reproducibility.
- [1] Adooq Bioscience. CCT245737 Technical Datasheet. Retrieved from https://www.adooq.com/cct245737.html. View Source
